2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid
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Overview
Description
2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid is a complex organic compound that belongs to the class of isoindolinone derivatives
Preparation Methods
The synthesis of 2-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of potassium phthalimide with bromo diethyl malonate, followed by hydrolysis and decarboxylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid can be compared with other isoindolinone derivatives, such as:
- 2-(1,3-Dioxoisoindolin-2-yl)malonic acid diethyl ester
- 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO6 |
---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO6/c1-6(13(17)18)14-11(15)7-4-5-8(19-2)10(20-3)9(7)12(14)16/h4-6H,1-3H3,(H,17,18) |
InChI Key |
RHUSESQJGJEXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C=C2)OC)OC |
Origin of Product |
United States |
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